molecular formula C21H21N3O4S2 B2564571 N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899357-57-4

N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2564571
CAS RN: 899357-57-4
M. Wt: 443.54
InChI Key: FNDXUSNZMGSRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Anticonvulsant Agents

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to evaluate their potential as anticonvulsant agents. These compounds were synthesized through direct interactions involving thiourea and acetylacetone, followed by alkylation processes. The synthesized derivatives were analyzed for their structure and tested for anticonvulsant activity, showing moderate effectiveness. This research highlights the potential of specific acetamide derivatives in developing new anticonvulsant medications (Severina et al., 2020).

Antibacterial and Cytotoxic Activities

Another study described the synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives, which were then transformed into N-acetamide and N-trifluoroacetamide derivatives. These compounds were evaluated for their antibacterial activity against various pathogenic bacteria and cytotoxicity against a human leukemia cell line, showing moderate to significant activities. This research showcases the versatility of acetamide derivatives in creating compounds with potential antibacterial and anticancer applications (Aggarwal et al., 2014).

Organic Synthesis and Chemical Analysis

Heterocyclic Compound Synthesis

Research into the formation and X-ray structure determination of complex heterocyclic compounds, such as 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, illustrates the intricate processes involved in synthesizing and analyzing novel chemical entities. These studies contribute to the broader understanding of chemical reactions and molecular structure analysis, paving the way for the development of new chemicals with specific properties (Banfield et al., 1987).

Material Science Applications

Photoinitiators for Polymerization

A study on the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide demonstrates the application of specific acetamide derivatives in material science, particularly in the development of photoinitiators for polymerization processes. This research highlights the role of acetamide derivatives in creating advanced materials with enhanced properties, such as improved thermal stability (Batibay et al., 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-13-4-8-17(9-5-13)30(27,28)18-11-22-21(24-20(18)26)29-12-19(25)23-16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXUSNZMGSRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.